Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

Catalog No.
S13022256
CAS No.
651726-02-2
M.F
C10H17BrO3
M. Wt
265.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

CAS Number

651726-02-2

Product Name

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

Molecular Formula

C10H17BrO3

Molecular Weight

265.14 g/mol

InChI

InChI=1S/C10H17BrO3/c1-5-7(11)8(12)10(3,4)9(13)14-6-2/h7H,5-6H2,1-4H3

InChI Key

BZVWXVRKIJAFAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(C)(C)C(=O)OCC)Br

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate is an organic compound characterized by its unique structure, which includes a bromine atom and a ketone functional group. Its molecular formula is C8H13BrO3C_8H_{13}BrO_3, and it has a molecular weight of approximately 237.09 g/mol. The compound is known for its reactivity, particularly in organic synthesis, where it serves as an intermediate in the preparation of various derivatives.

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
  • Condensation Reactions: It can react with enolates to form larger cyclic or acyclic structures, particularly in the presence of aldehydes or ketones.
  • Zinc Enolate Reactions: Zinc enolates derived from this compound can react with various electrophiles, facilitating the formation of complex organic molecules .

The synthesis of ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate can be achieved through several methods:

  • Bromination of Ketones: The compound can be synthesized by brominating 2,2-dimethyl-3-oxohexanoate using bromine in the presence of a solvent such as dichloromethane.
  • Esterification Reactions: It can also be formed through esterification reactions involving bromoacids and alcohols under acidic conditions.
  • Zinc Enolate Method: Utilizing zinc enolates derived from related esters allows for selective modifications and the introduction of various substituents .

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate finds applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used in laboratory settings to explore reaction mechanisms and develop new synthetic methodologies.
  • Material Science: Potential applications in developing new materials or coatings due to its unique chemical properties.

Interaction studies involving ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate focus on its reactivity with various nucleophiles and electrophiles. These studies often explore:

  • Reactivity Profiles: Understanding how this compound interacts with different reagents helps chemists design more effective synthetic pathways.
  • Biocompatibility Assessments: Investigating how it interacts with biological systems is crucial for potential pharmaceutical applications.

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Ethyl 4-bromo-3-oxobutanoateC6H9BrO3C_6H_9BrO_3Shorter carbon chain; used in similar synthesis routes.
Ethyl 4-bromo-2,4-dimethyl-3-oxopentanoateC8H13BrO3C_8H_{13}BrO_3Contains additional methyl groups; higher steric hindrance.
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoateC8H10BrNO3C_8H_{10}BrNO_3Contains a methoxyimino group; different reactivity profile.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

264.03611 g/mol

Monoisotopic Mass

264.03611 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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